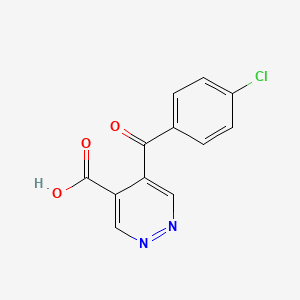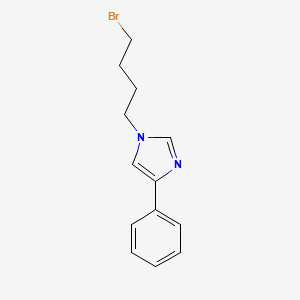
1-(4-bromobutyl)-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-4-phenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobutyl)-4-phenyl-1H-imidazole typically involves the alkylation of 4-phenyl-1H-imidazole with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Scientific Research Applications
1-(4-Bromobutyl)-4-phenyl-1H-imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-bromobutyl)-4-phenyl-1H-imidazole is primarily attributed to its ability to interact with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions, inhibit enzyme activity, and disrupt cellular processes. The bromobutyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Metal Coordination: The imidazole ring can coordinate with metal ions, influencing metalloprotein functions.
Comparison with Similar Compounds
1-(4-Bromobutyl)-3-methylimidazolium bromide: Similar structure but with a methyl group instead of a phenyl group, used in ionic liquids.
4-Bromobutyl phenyl ether: Similar bromobutyl group but with an ether linkage instead of an imidazole ring.
2-Piperidinone, N-[4-Bromo-n-butyl]: Contains a bromobutyl group but with a piperidinone ring, used for its antimicrobial properties.
Uniqueness: 1-(4-Bromobutyl)-4-phenyl-1H-imidazole is unique due to the combination of the imidazole ring and the phenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-phenylimidazole |
InChI |
InChI=1S/C13H15BrN2/c14-8-4-5-9-16-10-13(15-11-16)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI Key |
FXTGLUBZLJJQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


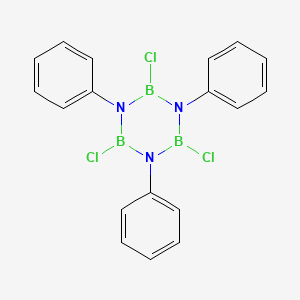
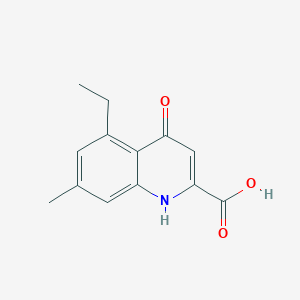
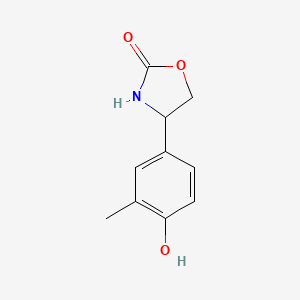
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

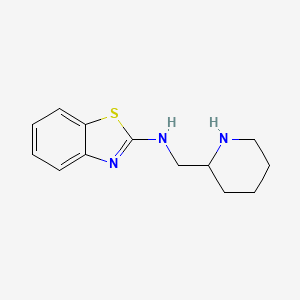
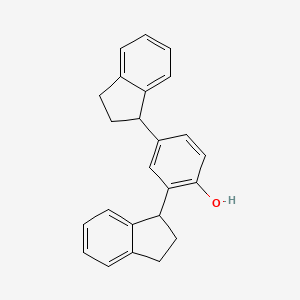
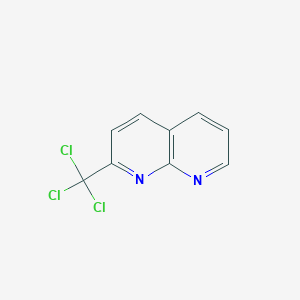
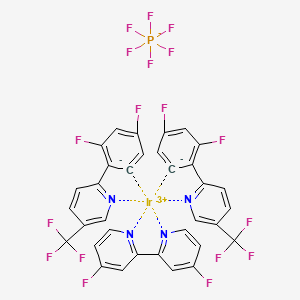
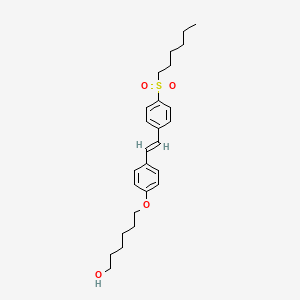

![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
